molecular formula C79H131N31O25S B13813339 Phosphorylase kinase beta-subunit fragment(420-436)

Phosphorylase kinase beta-subunit fragment(420-436)

Cat. No.: B13813339
M. Wt: 1947.1 g/mol
InChI Key: LZOBPNWVDGTPDV-PKQBMPBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorylase kinase beta-subunit fragment (420-436) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of phosphorylase kinase beta-subunit fragment (420-436) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phosphorylase kinase beta-subunit fragment (420-436) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorylase kinase beta-subunit fragment (420-436) has several scientific research applications:

    Chemistry: Used as a model peptide for studying protein phosphorylation and dephosphorylation mechanisms.

    Biology: Investigated for its role in glycogen metabolism and regulation of phosphorylase kinase activity.

    Medicine: Potential therapeutic target for diseases related to glycogen storage and metabolism.

    Industry: Utilized in the development of peptide-based assays and diagnostic tools

Mechanism of Action

Phosphorylase kinase beta-subunit fragment (420-436) exerts its effects by interacting with the catalytic subunit of phosphorylase kinase. This interaction leads to the activation of glycogen phosphorylase, which catalyzes the release of glucose-1-phosphate from glycogen. The molecular targets involved include serine/threonine residues on the glycogen phosphorylase enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorylase kinase beta-subunit fragment (420-436) is unique due to its specific sequence and role in the activation of glycogen phosphorylase. Its ability to modulate glycogen metabolism makes it a valuable tool for studying metabolic pathways and developing therapeutic interventions .

Properties

Molecular Formula

C79H131N31O25S

Molecular Weight

1947.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI Key

LZOBPNWVDGTPDV-PKQBMPBTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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